molecular formula C21H38N8O6 B1216750 Tuftsin, (3,4-dehydro-pro)(3)- CAS No. 91502-65-7

Tuftsin, (3,4-dehydro-pro)(3)-

Cat. No. B1216750
CAS RN: 91502-65-7
M. Wt: 498.6 g/mol
InChI Key: OHGJMPDANPWMKQ-NNFXCFJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Tuftsin and its analogs, including “Tuftsin, (3,4-dehydro-pro)(3)-”, involves solid-phase methods and bioactivity analysis. For instance, the synthesis of tuftsin analogs with α,β-dehydrolysine has been explored, highlighting modifications to enhance phagocytic activity (Gupta, Jain, & Chauhan, 1994). Another method utilizes trifluoromethanesulfonic acid for deprotection and resin cleavage in solid-phase synthesis, emphasizing the peptide’s potential for phagocytosis stimulation (Chaudhuri & Najjar, 1979).

Molecular Structure Analysis

The molecular structure of Tuftsin has been examined through techniques like 2D NMR spectroscopy, revealing its conformation in solution and the presence of two families of conformations characterized by a trans or cis Lys-Pro bond (D'Ursi et al., 1992). Such studies provide insights into the peptide's potential antitumor activities and the impact of its structural conformations on biological functions.

Chemical Reactions and Properties

Research on tuftsin and its analogs, including modifications with α,β-dehydrolysine, focuses on enhancing their biological activity through chemical modifications. These studies involve investigating the peptide's phagocytic activity, showcasing the direct correlation between chemical structure modifications and biological activity enhancements (Gupta, Jain, & Chauhan, 1994).

Physical Properties Analysis

Investigations into tuftsin’s physical properties, such as its solution conformation, have been conducted using circular dichroism (CD) spectroscopy. These studies reveal a mixture of random coil and beta-turns in its structure, potentially contributing to its bioactive conformation (Siddiqui, Sharma, & Kumar, 1996).

Chemical Properties Analysis

The chemical properties of tuftsin, including its analogs, are critical for understanding its biological activity. The synthesis and investigation of O-glycosylated tuftsins demonstrate the importance of chemical modifications in enhancing the peptide’s immunomodulatory effects (Filira et al., 2009). Moreover, the study of acetylenic analogues for the preparation of structurally unmodified, tritiated peptides further illustrates the intricate relationship between chemical structure and biological function (Auger & Blanot, 2009).

Scientific Research Applications

Synthesis and Biological Activity

The synthesis and biological activity of [L-3,4-dehydroproline3]-tuftsin have been studied extensively. This analogue of tuftsin, prepared through solid-phase synthetic methods, exhibits similar chemotactic effects to tuftsin at certain concentrations. Interestingly, [delta 3-pro3]-tuftsin demonstrated increased phagocytic indices, enhancing the bactericidal and phagocytic activities of polymorphonuclear leukocytes (PMN) compared to tuftsin (Amoscato et al., 1984).

Bioactivity of Analogs

Studies have also explored the bioactivity of tuftsin analogs containing α,β-dehydrolysine. These analogs have been synthesized and their phagocytic activity evaluated, adding to the understanding of tuftsin's biological functionality and potential therapeutic applications (Gupta et al., 1994).

Infrared Spectroscopic Investigations

Infrared spectroscopy has been utilized to investigate the ability of tuftsin and its analogs to form folded, intramolecularly hydrogen-bonded structures. This research highlights the importance of proline in position 3 of the peptide chain for the formation of beta-turns, suggesting a correlation between these structural features and biological activity (Sucharda-Sobczyk et al., 1979).

Solution Conformation Studies

The solution conformation of tuftsin has been analyzed using 2D NMR spectroscopy, revealing the presence of two families of conformations characterized by a trans or cis Lys-Pro bond. This study provides insights into the structural dynamics of tuftsin and its analogs, which may be crucial for understanding their biological functions (D'Ursi et al., 1992).

Immunogenesis Effects

The effects of tuftsin and its analogs on immunogenesis have also been a focus of research. Tuftsin's ability to stimulate cell functions, such as mobility, phagocytosis, and antibacterial activity, has been well-documented. However, the impact of tuftsin on immune response parameters warrants further investigation, particularly in determining optimal administration schemes and understanding the effects of tuftsin analogs on specific antibody formation (Val'dman et al., 1982).

Future Directions

Tuftsin is an attractive therapeutic candidate against COVID-19 and can be considered for translational as well as clinical studies . It has been shown to decrease the proinflammatory environment of EAE, a well-established animal model for MS .

properties

IUPAC Name

(2S)-2-[[(2S)-1-[6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N8O6/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25/h5,8,12-16,30H,2-4,6-7,9-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26)/t12-,13?,14+,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGJMPDANPWMKQ-NNFXCFJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)N1CC=CC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NC(CCCCN)C(=O)N1CC=C[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30919691
Record name N~2~-[{1-[N~2~-(2-Amino-1,3-dihydroxybutylidene)lysyl]-2,5-dihydro-1H-pyrrol-2-yl}(hydroxy)methylidene]arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30919691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tuftsin, (3,4-dehydro-pro)(3)-

CAS RN

91502-65-7
Record name Tuftsin, (3,4-dehydro-pro)(3)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091502657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-[{1-[N~2~-(2-Amino-1,3-dihydroxybutylidene)lysyl]-2,5-dihydro-1H-pyrrol-2-yl}(hydroxy)methylidene]arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30919691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.